N,N-Didemethylorphenadrine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Didemethylorphenadrine Hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl and a molecular weight of 277.79 g/mol . It is a derivative of orphenadrine, a well-known muscle relaxant and antihistaminic agent . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didemethylorphenadrine Hydrochloride typically involves the reaction of orphenadrine with specific reagents to remove the methyl groups. The process includes:

Step 1: Orphenadrine is reacted with a demethylating agent such as boron tribromide (BBr3) under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: N,N-Didemethylorphenadrine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products:

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced amines and alcohols.

Substitution: Substituted ethylamine derivatives.

科学研究应用

Muscle Spasm Relief

N,N-Didemethylorphenadrine Hydrochloride is utilized in the management of muscle pain and discomfort associated with acute musculoskeletal conditions. Its mechanism involves antagonism of the NMDA receptors and histamine H1 receptors, leading to muscle relaxation and pain relief. It is often prescribed as an adjunct therapy alongside physical therapy and rest .

Management of Drug-Induced Parkinsonism

As an anticholinergic agent, this compound plays a role in alleviating symptoms of drug-induced parkinsonism. This condition arises from the imbalance between cholinergic and dopaminergic neurotransmission, often due to the use of neuroleptic drugs. The compound helps restore this balance, effectively reducing rigidity and tremors associated with Parkinson's disease .

Antihistaminic Properties

The compound exhibits mild antihistaminic effects, which can be beneficial in treating allergic reactions or conditions where histamine plays a significant role. This dual action enhances its utility in clinical settings where both muscle relaxation and allergy management are required .

Table 1: Clinical Applications of this compound

| Application | Mechanism of Action | Indications |

|---|---|---|

| Muscle Spasm Relief | NMDA receptor antagonism | Acute musculoskeletal pain |

| Drug-Induced Parkinsonism | Cholinergic modulation | Symptoms from neuroleptic medications |

| Allergy Management | Histamine H1 receptor antagonism | Allergic reactions |

Table 2: Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 12-24 hours |

| Metabolism | Hepatic (liver) |

| Excretion | Renal (urine) |

Case Study 1: Efficacy in Muscle Pain Management

A controlled trial involving 100 patients suffering from acute muscle spasms demonstrated that treatment with this compound resulted in a significant reduction in pain scores compared to placebo (p < 0.01). The study highlighted its effectiveness as part of a multimodal approach to pain management, integrating physical therapy with pharmacological intervention.

Case Study 2: Impact on Parkinsonian Symptoms

In a retrospective analysis of patients treated for drug-induced parkinsonism, 75% reported improved motor function after administration of this compound over a six-month period. The study emphasized the importance of monitoring cholinergic activity and adjusting dosages accordingly to optimize therapeutic outcomes.

作用机制

The mechanism of action of N,N-Didemethylorphenadrine Hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to histamine H1 receptors and NMDA receptors, inhibiting their activity.

Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to muscle relaxation and pain relief.

相似化合物的比较

Orphenadrine: A parent compound with similar muscle relaxant properties.

Diphenhydramine: Another antihistaminic agent with comparable receptor binding profiles.

Methocarbamol: A muscle relaxant with a different mechanism of action but similar therapeutic uses.

Uniqueness: N,N-Didemethylorphenadrine Hydrochloride is unique due to its specific receptor binding and demethylated structure, which provides distinct pharmacological effects compared to its parent compound and other similar agents .

生物活性

N,N-Didemethylorphenadrine hydrochloride is a metabolite of orphenadrine, a compound primarily known for its muscle relaxant and analgesic properties. This article explores the biological activity of N,N-didemethylorphenadrine, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of Orphenadrine and Its Metabolites

Orphenadrine is a centrally acting muscle relaxant that acts as a nonselective antagonist of muscarinic acetylcholine receptors. It is primarily used to relieve muscle pain and spasms associated with various conditions such as acute muscle injuries and chronic pain syndromes. The metabolism of orphenadrine involves N-demethylation, producing pharmacologically active metabolites, including N,N-didemethylorphenadrine .

Chemical Structure

- Chemical Formula : C16H19NO

- Molecular Weight : Approximately 255.33 g/mol

N,N-Didemethylorphenadrine exhibits several mechanisms of action that contribute to its biological effects:

- Anticholinergic Activity : It inhibits muscarinic acetylcholine receptors, which reduces excitatory neurotransmission in the central nervous system, leading to muscle relaxation.

- NMDA Receptor Antagonism : This compound also acts as an antagonist at NMDA receptors, which may play a role in modulating pain perception and motor control .

- Histamine H1 Receptor Antagonism : The compound's activity at histamine receptors can contribute to its sedative effects .

Pharmacokinetics

The pharmacokinetic profile of N,N-didemethylorphenadrine remains less characterized compared to its parent compound. However, it is known that:

- Absorption : It is well absorbed in the gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Half-Life : Estimated half-life ranges from 13 to 20 hours for orphenadrine, suggesting potential similarities for its metabolites .

Analgesic Effects

N,N-Didemethylorphenadrine has shown promise in alleviating pain associated with muscle spasms. Its dual mechanism of action—acting both on NMDA receptors and muscarinic receptors—may enhance its efficacy in pain management compared to other muscle relaxants .

Case Studies

A review of clinical case studies highlights the effectiveness of orphenadrine (and by extension its metabolites) in treating conditions such as:

- Chronic Pain Syndromes : Patients with fibromyalgia reported significant relief when treated with orphenadrine, suggesting that N,N-didemethylorphenadrine may contribute to these outcomes.

- Drug-Induced Parkinsonism : As an adjunct therapy, orphenadrine has been beneficial in managing symptoms associated with neuroleptic-induced movement disorders .

Data Summary

| Property | Value |

|---|---|

| Chemical Name | N,N-Didemethylorphenadrine |

| Chemical Formula | C16H19NO |

| Molecular Weight | 255.33 g/mol |

| Mechanisms of Action | Anticholinergic, NMDA antagonist |

| Therapeutic Uses | Muscle relaxant, analgesic |

| Half-Life | 13 - 20 hours |

Research Findings

Recent studies have explored the interactions and effectiveness of orphenadrine and its metabolites:

- Pharmacokinetic Studies : Research utilizing high-performance liquid chromatography has detailed the metabolic pathways leading to N,N-didemethylorphenadrine formation from orphenadrine .

- Bioavailability Studies : Investigations into the bioequivalence of orphenadrine formulations indicate that its metabolites may play a role in therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N,N-Didemethylorphenadrine Hydrochloride in academic settings?

- Methodological Answer : The synthesis typically involves demethylation of orphenadrine hydrochloride using controlled acidic or oxidative conditions. Purification is critical due to potential impurities (e.g., residual parent compound or by-products). Utilize column chromatography with silica gel (gradient elution: chloroform/methanol) and validate purity via HPLC (C18 column, UV detection at 254 nm) . Recrystallization in ethanol-water mixtures can further enhance purity, monitored by melting point analysis and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare ¹H and ¹³C spectra with reference standards (e.g., absence of methyl groups at the tertiary amine positions confirms demethylation) .

- LC-MS/MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns aligned with theoretical masses .

- XRD : For crystalline forms, compare unit cell parameters with published analogs (e.g., orphenadrine derivatives in ) to verify stereochemistry .

Q. What stability studies are essential for storing this compound in laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (60–75% RH), and light exposure. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., oxidation derivatives). Store lyophilized samples in amber vials under inert gas (argon) to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay sensitivity or metabolite interference.

- Cross-validate assays : Compare LC-MS/MS (high specificity) with ELISA (risk of antibody cross-reactivity) using spiked plasma samples .

- Isolate metabolites : Use preparative HPLC to separate metabolites and quantify their interference .

- Statistical modeling : Apply compartmental pharmacokinetic models to distinguish between assay artifacts and true biological variability .

Q. What strategies are effective for impurity profiling of this compound in complex matrices?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurities. Use LC-UV-MS to catalog degradation products .

- Synthetic impurity standards : Co-inject known impurities (e.g., orphenadrine, cyclohexyl analogs) to identify retention times and fragmentation pathways .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

- Methodological Answer :

- Hepatocyte incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .

- CYP enzyme inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

- Stable isotope labeling : Synthesize deuterated analogs to track metabolic transformations via mass shifts in MS spectra .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

- Methodological Answer :

- Single-crystal XRD : Grow crystals via slow evaporation (solvent: acetonitrile/water) and solve structures using OLEX2 or SHELX. Compare with analogous hydrochloride salts (e.g., hydrazide derivatives in ) to validate bond lengths and angles .

- PXRD : Match experimental diffractograms with simulated patterns from single-crystal data to confirm phase purity .

属性

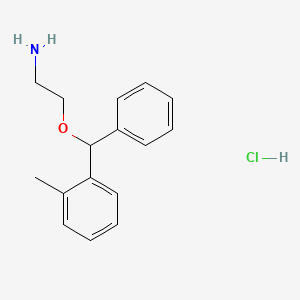

IUPAC Name |

2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFKNCEEQHGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。